molecular formula C24H22N4O2 B2926350 (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide CAS No. 885182-65-0

(Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide

Cat. No.: B2926350
CAS No.: 885182-65-0
M. Wt: 398.466
InChI Key: FPKPFGXBVJPFFO-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C24H22N4O2 and its molecular weight is 398.466. The purity is usually 95%.
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Scientific Research Applications

Impurities in Drug Synthesis

The identification and synthesis of impurities in the anti-diabetic drug Repaglinide highlighted the significance of understanding complex organic compounds. Researchers isolated several novel impurities using advanced chromatographic and spectroscopic techniques, contributing to the drug's safety and efficacy profile by detailing the synthesis and structural characterization of these impurities (Kancherla et al., 2018).

Synthesis and Reactions with Nitrogen Nucleophiles

Another study explored the reactions of pyridinecarboxaldehydes with nitrogen nucleophiles, leading to a variety of stereochemically interesting compounds. This type of research is essential for developing new synthetic methodologies that can be applied to create molecules with potential therapeutic applications (Avasthi & Knaus, 1981).

Acetylcholinesterase Inhibitors

The development of acetylcholinesterase inhibitors for treating conditions like Alzheimer's disease involves the synthesis and structure-activity relationship studies of complex molecules. One study reported the synthesis of a potent inhibitor, highlighting the importance of such compounds in neurodegenerative disease research (Sugimoto et al., 1995).

Sigma Receptor Ligands

Sigma receptors are a class of receptors involved in several physiological processes. A study on sigma receptor scintigraphy using a novel iodobenzamide showed potential for visualizing primary breast tumors, illustrating the application of complex organic molecules in cancer diagnosis (Caveliers et al., 2002).

Coordination Polymers for Sensing and Adsorption

Research into coordination polymers with specific ligands has shown applications in luminescence sensing of ions and selective absorption of dyes. Such studies demonstrate the potential of complex organic compounds in developing new materials for environmental and analytical applications (Hu et al., 2015).

Properties

IUPAC Name

N-[(3Z)-3-(1-cyano-2-oxo-2-piperidin-1-ylethylidene)isoindol-1-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-16-9-3-4-10-17(16)23(29)27-22-19-12-6-5-11-18(19)21(26-22)20(15-25)24(30)28-13-7-2-8-14-28/h3-6,9-12H,2,7-8,13-14H2,1H3,(H,26,27,29)/b21-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKPFGXBVJPFFO-MRCUWXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NC(=C(C#N)C(=O)N3CCCCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=N/C(=C(/C#N)\C(=O)N3CCCCC3)/C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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